3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-15-3-1-14(2-4-15)21(9-10-21)19(27)23-11-7-16(8-12-23)24-13-18(26)25(20(24)28)17-5-6-17/h1-4,16-17H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOVGVENKNPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises a cyclopropyl group, a piperidine moiety, and an imidazolidine dione framework, which are critical for its biological activity.
Research indicates that this compound exhibits activity as a modulator of various neurotransmitter receptors. Specifically, it has been shown to interact with:
- Muscarinic Receptors : The compound acts as an agonist at muscarinic M1 and M4 receptors, which are implicated in cognitive functions and neuroprotection. This interaction suggests potential applications in treating CNS disorders such as Alzheimer's disease .
- Dopaminergic Pathways : Preliminary studies suggest that the compound may influence dopaminergic signaling, which could be beneficial in treating conditions like Parkinson's disease .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures .
- Antidepressant Activity : Behavioral assays in animal models indicate that the compound produces antidepressant-like effects, possibly through modulation of serotonin pathways .
In Vivo Studies
Recent animal studies have provided insights into the pharmacokinetics and efficacy of the compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved memory retention and decreased amyloid-beta plaque formation.
- Parkinson's Disease : A study involving a rat model of Parkinson's showed that treatment with this compound led to enhanced motor function and reduced neuroinflammation.
Safety and Toxicology
Toxicological evaluations have indicated a favorable safety profile for the compound. Acute toxicity studies reveal no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic exposure impacts.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
Recent studies have indicated that compounds with similar structural motifs to 3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione exhibit antidepressant-like effects. These compounds often act on serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders . -
Analgesic Properties :
The imidazolidine derivatives have been explored for their analgesic properties. Research indicates that such compounds can modulate pain pathways, providing a basis for developing new analgesics . -
Anticancer Activity :
Compounds containing imidazolidine rings have shown promise in anticancer studies, particularly against various tumor cell lines. Their ability to inhibit cell proliferation and induce apoptosis makes them candidates for further investigation in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic pathways often include cyclization reactions and functional group modifications to enhance biological activity or selectivity.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Cyclopropane derivatives | Formation of imidazolidine |
| 2 | Functionalization | Fluorinated aromatic compounds | Introduction of fluorophenyl |
| 3 | Carbonylation | Carbonyl sources | Formation of carbonyl group |
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- A study published in Journal of Medicinal Chemistry highlighted the antidepressant effects of piperidine derivatives, emphasizing their mechanism of action through serotonin receptor modulation .
- Another investigation focused on the anticancer properties of imidazolidine derivatives, demonstrating significant cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound is compared below with structurally related analogs, focusing on substitutions, molecular properties, and hypothesized functional implications.
Core Structural Variations
*Molecular formula and weight estimated based on structural analysis.
Substituent Analysis and Functional Implications
A. Piperidine Modifications
- Life Chemicals Analog (F6791-7465) : Substitution with a 5-methoxybenzothiazol-2-yl group introduces a heterocyclic sulfur atom, which may improve solubility or enable hydrogen bonding .
B. Core Structure Variations
- Diazaspiro[4.5]decane-2,4-dione (Compound 13) : The spirocyclic core may confer conformational constraints, altering binding kinetics compared to the imidazolidine-dione core .
- Quinazoline-2,4-dione (452105-23-6) : The planar quinazoline core could enhance stacking interactions with aromatic residues in enzyme active sites .
Pharmacological and Commercial Considerations
Commercial Availability
Hypothesized Activity Profiles
- Halogenated Derivatives : The 4-fluorophenyl group in the target compound and the 4-fluorobenzoyl group in 452105-23-6 may enhance affinity for targets like G-protein-coupled receptors or kinases, as fluorination often improves binding and bioavailability .
- Heterocyclic Substitutions : The benzothiazole (F6791-7465) and pyrimidine (2549029-46-9) groups could modulate selectivity for enzymes requiring heterocyclic recognition motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
